![molecular formula C19H27NO3 B14588702 2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 61318-35-2](/img/structure/B14588702.png)
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing a nitrogen atom. The compound also features an ethylhexyl group attached via an ether linkage to a propyl chain, which is further connected to the isoindole moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the propyl chain, which can be accomplished through alkylation reactions using suitable alkyl halides. Finally, the ethylhexyl group is introduced via etherification reactions, where the propyl chain is reacted with 2-ethylhexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups using reagents like hydrogen halides or thiols.
Hydroxylation: Hydroxylation reactions introduce hydroxyl groups into the compound, often facilitated by metal catalysts or enzymes such as cytochrome P450.
Wissenschaftliche Forschungsanwendungen
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and lubricants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes. The exact molecular pathways involved depend on the specific biological context and the nature of the target cells or tissues.
Vergleich Mit ähnlichen Verbindungen
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and ether-containing compounds. Similar compounds include:
2-{3-[(2-Methylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
2-{3-[(2-Ethylhexyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione: This compound has an ethyl chain instead of a propyl chain, which can influence its physical properties and solubility.
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-pyrrole-1,3(2H)-dione:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61318-35-2 |
|---|---|
Molekularformel |
C19H27NO3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[3-(2-ethylhexoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO3/c1-3-5-9-15(4-2)14-23-13-8-12-20-18(21)16-10-6-7-11-17(16)19(20)22/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
InChI-Schlüssel |
BYTDWFVNIKWQSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
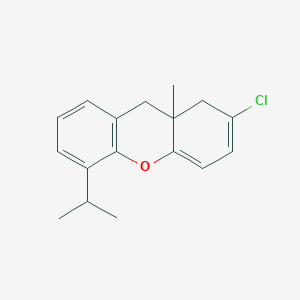

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
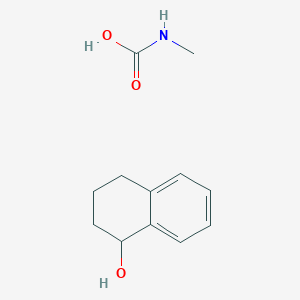
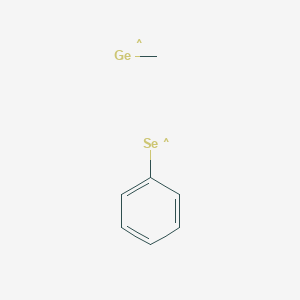
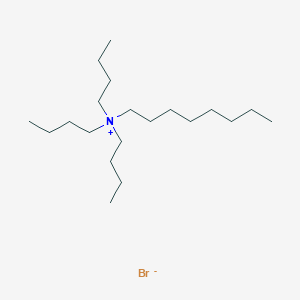
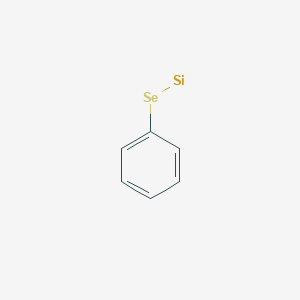
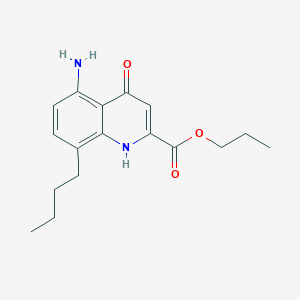
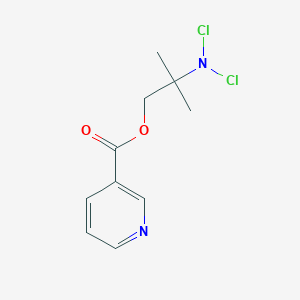
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
